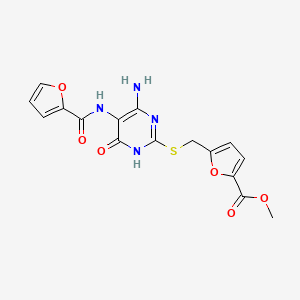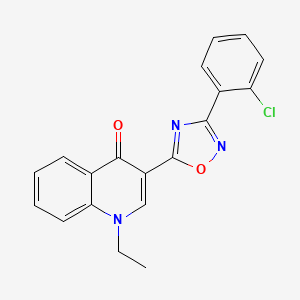
1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of cyclopentyl ureas. This compound has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea has been found to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. It also reduces the production of reactive oxygen species and nitric oxide, which are responsible for oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea in lab experiments include its potent anti-inflammatory and neuroprotective properties. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
For the research on 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea include the development of more potent and selective COX-2 inhibitors. It also includes the exploration of its potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Furthermore, the development of novel drug delivery systems to improve its solubility and bioavailability is also an area of future research.
Conclusion:
In conclusion, 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a chemical compound that has shown potential as a treatment for various inflammatory and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the field of medicine.
Synthesis Methods
The synthesis of 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea involves the reaction of 5-(1-hydroxyethyl)thiophene-2-carboxylic acid with cyclopentylamine, followed by the reaction with o-tolyl isocyanate. The final product is obtained after purification and isolation.
Scientific Research Applications
1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-14-7-3-4-8-16(14)22-19(24)21-13-20(11-5-6-12-20)18-10-9-17(25-18)15(2)23/h3-4,7-10,15,23H,5-6,11-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBSRBMQRQJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


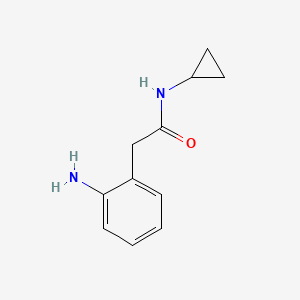



![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)
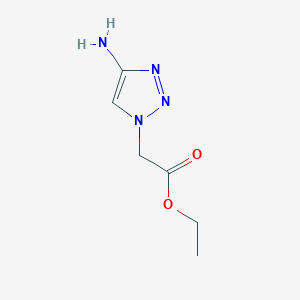
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
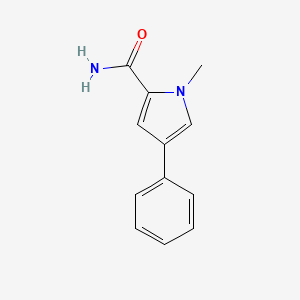
![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)
